1,7-Dioxaspiro[5.5]undecan-3-ol
Description
Properties
CAS No. |
83015-81-0 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1,7-dioxaspiro[5.5]undecan-3-ol |
InChI |
InChI=1S/C9H16O3/c10-8-3-5-9(12-7-8)4-1-2-6-11-9/h8,10H,1-7H2 |
InChI Key |
PSXHJXYOZUWYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2(C1)CCC(CO2)O |
Origin of Product |
United States |
Preparation Methods
1,7-Dioxaspiro[5.5]undecan-3-ol (C9H16O3, molecular weight 172.22 g/mol) is a spirocyclic compound characterized by its unique structure containing two oxygen atoms forming part of a spiroacetal system with a hydroxyl group at the 3-position. The compound exists in various stereoisomeric forms, including the (3R,6S) configuration, which has been specifically identified and characterized in scientific literature. The spiroacetal moiety is conformationally locked due to the strong preference for the ring oxygens to adopt a bis-axial orientation, which contributes to its stability and specific chemical properties.
This compound is structurally related to 1,7-dioxaspiro[5.5]undecane, which is known as a pheromone component (Olean) found in the olive fruit fly (Dacus oleae). The addition of the hydroxyl group at the 3-position in 1,7-Dioxaspiro[5.5]undecan-3-ol imparts additional functionality and reactivity to the molecule, expanding its potential applications in both synthetic organic chemistry and biological studies.
General Synthetic Approaches
The synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol can be accomplished through several general approaches, each with specific advantages and considerations. These methods can be broadly categorized based on their key transformation strategies:
Spiroacetalization of Hydroxyketo Compounds
This approach involves the acid-catalyzed intramolecular cyclization of hydroxyketones containing appropriate functional groups to form the spiroacetal system. The reaction typically proceeds through the formation of a hemiacetal intermediate, followed by a second cyclization to generate the spiroacetal structure.
Modification of Preformed Spiroacetal Systems
Another common approach involves the synthesis of the basic spiroacetal skeleton (1,7-dioxaspiro[5.5]undecane) followed by selective functionalization to introduce the hydroxyl group at the 3-position. This method offers the advantage of starting with a stable spiroacetal core, which can then be modified through various chemical transformations.
Detailed Synthesis Routes
Synthesis Starting from 1,4-Butanediol
One of the most well-documented routes for the synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol begins with 1,4-butanediol as the starting material. This method has been reported to achieve the synthesis in six steps with good overall yield.
Reaction Scheme
The general reaction scheme for this synthetic route can be outlined as follows:
- Protection of one hydroxyl group of 1,4-butanediol
- Oxidation of the remaining hydroxyl group to an aldehyde
- Olefination or addition reaction to extend the carbon chain
- Further functional group transformations
- Deprotection and cyclization to form the spiroacetal system
- Introduction or retention of the hydroxyl group at the 3-position
Detailed Procedure
A specific procedure involves the following steps:
- Benzylation of 1,4-butanediol to form 4-(benzyloxy)butan-1-ol
- Conversion to a bromide intermediate
- Formation of a Grignard reagent and addition to ethyl formate
- Oxidation of the resulting alcohol to a ketone
- Debenzylation and spontaneous cyclization to form the spiroacetal structure
- Subsequent functionalization to introduce the hydroxyl group at the 3-position
Acid-Catalyzed Cyclization Method
The acid-catalyzed cyclization of appropriately functionalized diols with ketones represents another significant approach to the synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol.
Reaction Mechanism
The reaction mechanism involves the following key steps:
- Protonation of the ketone oxygen by the acid catalyst
- Nucleophilic attack by a hydroxyl group to form a hemiacetal
- Protonation of the hemiacetal hydroxyl group
- Second cyclization by attack of the remaining hydroxyl group
- Deprotonation to form the stable spiroacetal product
Catalyst Selection and Reaction Conditions
Several acid catalysts have been employed for this transformation, with p-toluenesulfonic acid (p-TsOH) and sulfuric acid being among the most commonly used. The reaction conditions typically involve:
- Temperature range: Room temperature to reflux
- Solvent systems: Dichloromethane, toluene, or solvent-free conditions
- Reaction time: 2-24 hours, depending on substrates and conditions
- Water removal: Often employs Dean-Stark apparatus or molecular sieves to drive the equilibrium toward product formation
Synthesis via Transketalization
A transketalization approach offers an alternative route to 1,7-Dioxaspiro[5.5]undecan-3-ol, utilizing ketal exchange reactions.
Substrate Preparation
This method typically begins with the preparation of a hydroxyl-containing ketal substrate, which can undergo transketalization with an appropriate cyclic ketone or ketal. A related approach is demonstrated in the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one, which uses tris(hydroxymethyl)aminomethane hydrochloride and 1,1-dimethoxycyclohexane in the presence of p-toluenesulfonic acid.
Procedure Outline
The general procedure involves:
Reaction Conditions and Parameters
The successful synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol is highly dependent on carefully controlled reaction conditions. The following parameters are critical for optimizing yield and stereoselectivity:
Solvent Effects
The choice of solvent can significantly impact the efficiency of spiroacetalization reactions. Common solvents include:
| Solvent | Advantages | Disadvantages |
|---|---|---|
| Dichloromethane | Good solubility for most substrates, moderate reaction rates | Environmental concerns, moderate toxicity |
| Toluene | Effective for azeotropic water removal, high-temperature reactions | Lower solubility for polar substrates |
| Tetrahydrofuran | Good solubility for organometallic reagents | Potential for ring-opening under acidic conditions |
| N,N-Dimethylformamide | Excellent solubility for a wide range of substrates | Difficult removal, hygroscopic nature |
| Solvent-free | Environmentally friendly, often higher concentration effects | Limited control over temperature, potential side reactions |
Catalyst Selection
The choice of acid catalyst is crucial for controlling both the reaction rate and selectivity:
| Catalyst | Optimal Concentration | Advantages | Disadvantages |
|---|---|---|---|
| p-Toluenesulfonic acid | 0.03-0.10 equiv | Good solubility in organic solvents, easily handled | Moderate acidity may require longer reaction times |
| Sulfuric acid | 0.01-0.05 equiv | Strong acidity enables rapid reactions | Potential for substrate degradation, handling hazards |
| Camphorsulfonic acid | 0.05-0.15 equiv | Good stereoselectivity in some systems | Higher cost, variable solubility |
| Pyridinium p-toluenesulfonate | 0.10-0.30 equiv | Mild acidity, suitable for sensitive substrates | Slower reaction rates, may be insufficient for challenging substrates |
| Lewis acids (BF₃·Et₂O, TiCl₄) | 0.05-0.20 equiv | Effective for specific substrate types | Moisture sensitivity, potential for side reactions |
Temperature and Reaction Time
The temperature and duration of the reaction significantly affect both yield and stereoselectivity:
| Temperature Range | Typical Reaction Time | Advantages | Disadvantages |
|---|---|---|---|
| 0-25°C | 12-48 hours | Higher stereoselectivity, fewer side reactions | Slower reaction rates |
| 25-60°C | 4-24 hours | Moderate reaction rates, acceptable selectivity | Potential equilibration of stereoisomers |
| 60-110°C | 2-12 hours | Rapid reactions, equilibrium-controlled selectivity | Increased side reactions, potential decomposition |
Water Removal Techniques
For reversible spiroacetalization reactions, the removal of water is often crucial for shifting the equilibrium toward product formation:
| Technique | Effectiveness | Implementation Complexity |
|---|---|---|
| Dean-Stark apparatus | High | Moderate |
| Molecular sieves | Moderate to high | Low |
| Azeotropic distillation | High | Moderate to high |
| Dehydrating agents (MgSO₄, Na₂SO₄) | Low to moderate | Low |
Stereoselective Synthesis Methods
The synthesis of specific stereoisomers of 1,7-Dioxaspiro[5.5]undecan-3-ol represents an important area of investigation due to the potential differences in biological activity and physical properties among isomers.
Thermodynamic Control Approach
Under thermodynamic control, the spiroacetalization reaction typically favors the formation of the most stable spiroacetal configuration, which often features a bis-axial arrangement of the ring oxygens. This preference is driven by the anomeric effect and can be exploited to achieve stereoselectivity without the need for chiral catalysts or auxiliaries.
Kinetic Control Strategies
Kinetic control strategies involve the use of specific reaction conditions or substrates that favor the formation of a particular stereoisomer based on the relative rates of competing reactions. These approaches often involve:
- Low-temperature reactions to minimize equilibration
- Specific substrate conformational constraints
- Directed cyclization approaches using template effects
Asymmetric Synthesis
For obtaining enantiomerically pure (3R,6S)-3-Hydroxy-1,7-dioxaspiro[5.5]undecane, asymmetric synthesis methods employing chiral catalysts or auxiliaries have been developed. These approaches typically involve:
Purification and Characterization
Purification Methods
The purification of 1,7-Dioxaspiro[5.5]undecan-3-ol typically involves:
| Purification Method | Advantages | Challenges |
|---|---|---|
| Column chromatography | High resolution, adaptable to different scales | Solvent consumption, potential for degradation |
| Recrystallization | High purity, minimal solvent waste | Limited to crystalline materials, potential losses |
| Distillation | Effective for volatile compounds, scalable | Limited to thermally stable compounds |
| Preparative HPLC | Very high purity, suitable for complex mixtures | Equipment cost, limited scale |
Spectroscopic Characterization
The structural confirmation of 1,7-Dioxaspiro[5.5]undecan-3-ol is typically accomplished through:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic NMR signals for 1,7-Dioxaspiro[5.5]undecan-3-ol include:
- ¹H NMR (500 MHz, CDCl₃): δ 3.72–3.65 (m, 2H), 3.63–3.56 (m, 2H), 3.55-3.45 (m, 1H, CHOH), 1.87–1.76 (m, 2H), 1.64–1.47 (m, 8H), 1.43 (td, J = 13.3, 4.2 Hz, 2H).
- ¹³C NMR (126 MHz, CDCl₃): δ 95.0 (spiro carbon), 68-70 (CHOH), 60.3, 35.7, 25.3, 18.5.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) data typically shows:
- Molecular ion peak at m/z 173 (M+H)⁺
- Characteristic fragmentation patterns including loss of water (m/z 155) and ring cleavage products
Infrared Spectroscopy
IR spectrum features characteristic bands at:
- 3300-3400 cm⁻¹ (O-H stretching)
- 1050-1150 cm⁻¹ (C-O-C stretching)
- 2850-2950 cm⁻¹ (C-H stretching)
Challenges and Considerations in Synthesis
Stereochemical Control
One of the primary challenges in the synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol is controlling the stereochemistry at the 3-position (hydroxyl group) and at the spirocenter. The thermodynamic preference for bis-axial arrangement of the ring oxygens can sometimes simplify stereochemical control at the spirocenter, but introducing the hydroxyl group with the desired stereochemistry often requires careful planning and execution.
Side Reactions
Common side reactions in the synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol include:
- Ring-opening under strongly acidic conditions
- Over-oxidation of hydroxyl groups
- Elimination reactions leading to unsaturated products
- Epimerization at stereogenic centers
- Transketalization with undesired ketone or aldehyde impurities
Scale-Up Considerations
When scaling up the synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol, several factors must be considered:
- Heat transfer and mixing efficiency in larger reactors
- Economic viability of reagents and purification methods
- Safety considerations, particularly for reactions involving strong acids or reactive organometallic reagents
- Environmental impact and waste management
- Process robustness and reproducibility
Recent Advances in Preparation Methods
Recent advances in the synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol and related compounds have focused on improved efficiency, stereoselectivity, and sustainable approaches.
Improved Catalytic Systems
Development of new catalytic systems for spiroacetalization has enabled milder reaction conditions, higher yields, and improved stereoselectivity. These include:
- Heterogeneous acid catalysts allowing easier recovery and reuse
- Bifunctional catalysts that can activate both the carbonyl and hydroxyl components
- Chiral catalysts for asymmetric synthesis of specific stereoisomers
Flow Chemistry Approaches
Continuous flow chemistry has emerged as a promising approach for the synthesis of spiroacetals, offering advantages such as:
- Improved heat and mass transfer
- Precise control of reaction time and conditions
- Easier scale-up without significant process modification
- Potential for automated optimization and process monitoring
Green Chemistry Initiatives
Environmentally friendly approaches to the synthesis of 1,7-Dioxaspiro[5.5]undecan-3-ol include:
- Solvent-free or aqueous reaction conditions
- Use of renewable starting materials
- Enzyme-catalyzed transformations
- Photocatalytic and electrochemical methods
- Microwave-assisted synthesis for reduced energy consumption
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[5.5]undecan-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the spirocyclic acetal to diols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce diols .
Scientific Research Applications
1,7-Dioxaspiro[5.5]undecan-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex spirocyclic structures.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[5.5]undecan-3-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiroacetals share a bicyclic framework but differ in substituents, stereochemistry, and biological roles. Below is a detailed comparison of 1,7-dioxaspiro[5.5]undecan-3-ol with key analogs:
1,7-Dioxaspiro[5.5]undecane (Olean)
- Structure : Lacks the hydroxyl group at C3, making it a simpler spiroacetal.
- Occurrence : Found in Coraebus undatus (jewel beetle) and Dacus oleae (olive fruit fly) .
- Synthesis : Synthesized via cross metathesis from butane-1,4-diol, yielding racemic (±)-olean . Enantioselective routes using d-fructose have also been developed for (R)-olean .
- Biological Role : Acts as an intraspecific chemical cue in C. undatus, attracting sexually mature adults (>7 days old) . In D. oleae, it functions as a major female-emitted sex pheromone .
2-Methyl-1,7-dioxaspiro[5.5]undecane
- Structure : Features a methyl group at C2 instead of a hydroxyl group.
- Occurrence: Not naturally reported; used as a synthetic analog for calibration in mass spectrometry studies .
- Comparison : Exhibits similar volatility to olean but lacks bioactivity due to the absence of stereochemical complexity and polar hydroxyl groups .
1,7-Dioxaspiro[5.5]undecan-4-ol
- Structure : Hydroxyl group at C4 instead of C3.
- Occurrence : Co-occurs with the C3-ol derivative in Bactrocera species .
- Stereochemical Variation : Absolute configurations vary between species. For example, B. oleae produces a racemic mixture, while B. cacuminatus exhibits enantiomeric excess (ee) of up to 90% for (3R,4S)-configured derivatives .
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecanols
- Structure : Methyl groups at C2 and C8, with hydroxyl groups at varying positions.
- Occurrence : Identified in Bactrocera cucumis (cucumber fly) .
- Biological Role : Trifluoroacetate derivatives act as contact pheromones, influencing mating behaviors .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Stereochemical Sensitivity : The bioactivity of 1,7-dioxaspiro[5.5]undecan-3-ol and its analogs is highly dependent on stereochemistry. For example, B. oleae responds to racemic mixtures, while C. undatus shows dose-dependent attraction to olean regardless of stereochemistry .
- Age-Dependent Activity : In C. undatus, adults >7 days old are attracted to olean, whereas younger individuals exhibit aversion, suggesting a link between sexual maturity and chemoreception .
- Field vs. Lab Discrepancies: Field trials with olean in C.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
